

Application Notes and Protocols for ICG-TCO Labeling of Live Cells

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Compound of Interest

Compound Name: *lcg-tco*

Cat. No.: *B12369987*

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Introduction

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a powerful bioorthogonal click chemistry tool enabling the specific and efficient labeling of biomolecules in living systems.^[1] This method's rapid, catalyst-free kinetics and high specificity make it ideal for live-cell imaging, flow cytometry, and in vivo studies.^{[2][3]}

This document provides detailed application notes and protocols for a two-step labeling strategy for live cells, conceptually referred to as **ICG-TCO** labeling. This approach involves the pre-targeting of live cells with a TCO-modified molecule (e.g., an antibody), followed by labeling with an Indocyanine Green (ICG)-tetrazine conjugate. ICG, a near-infrared (NIR) fluorescent dye, offers advantages for in vivo imaging due to its deep tissue penetration and low autofluorescence.^[4]

Principle of the Method

The **ICG-TCO** labeling strategy is based on a pre-targeting approach.^[5] First, a biomolecule functionalized with a TCO group, such as an antibody specific to a cell surface antigen, is introduced to the live cells. This TCO-modified molecule binds to its target on the cell surface. After an incubation period to allow for binding and clearance of unbound molecules, an ICG-tetrazine conjugate is added. The tetrazine moiety of the ICG conjugate rapidly and specifically

reacts with the TCO group on the cell-bound molecule via an iEDDA reaction, resulting in covalent labeling of the target cells with the ICG fluorophore.

Quantitative Data Summary

The following tables summarize key quantitative data for TCO-tetrazine ligation, providing a reference for experimental design.

Table 1: Reaction Kinetics and Labeling Conditions

Parameter	Value	Notes
Second-Order Rate Constant (k_2)	$10^3 - 10^6 \text{ M}^{-1}\text{s}^{-1}$	The reaction is exceptionally fast, allowing for efficient labeling at low concentrations. The exact rate depends on the specific tetrazine and TCO structures.
TCO-Antibody Incubation Concentration	10 - 100 nM	Optimal concentration should be determined empirically for each antibody and cell type.
TCO-Antibody Incubation Time	30 - 60 minutes	Incubation at 37°C allows for efficient binding to the cell surface target.
ICG-Tetrazine Labeling Concentration	1 - 10 μM	The optimal concentration should be determined to maximize signal-to-noise while minimizing potential cytotoxicity.
ICG-Tetrazine Incubation Time	15 - 60 minutes	The reaction is typically rapid at room temperature or 37°C.

Table 2: ICG Spectral Properties

Parameter	Wavelength (nm)	Notes
Excitation Maximum (λ_{ex})	~780 nm	In blood plasma at low concentrations.
Emission Maximum (λ_{em})	~830 nm	In blood plasma.

Experimental Protocols

Protocol 1: Modification of Antibodies with TCO-NHS Ester

This protocol describes the functionalization of a primary antibody with TCO groups using an N-hydroxysuccinimide (NHS) ester derivative.

Materials:

- Purified antibody (1-5 mg/mL in amine-free buffer, e.g., PBS)
- TCO-PEGn-NHS ester
- Anhydrous DMSO or DMF
- Quenching buffer (1 M Tris-HCl, pH 8.0)
- Desalting spin column or dialysis cassette

Procedure:

- Buffer Exchange: Ensure the antibody is in an amine-free buffer at a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange using a desalting spin column or dialysis.
- Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.
- Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.

- Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.
- Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.
- Purification: Remove excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
- Characterization (Optional): Determine the degree of labeling (DOL) by mass spectrometry.
- Storage: The TCO-labeled antibody is now ready for use or can be stored at 4°C.

Protocol 2: Pre-targeting and ICG-Tetrazine Labeling of Live Cells for Fluorescence Microscopy

This protocol outlines the two-step labeling of live cells for subsequent analysis by fluorescence microscopy.

Materials:

- Live cells cultured on glass-bottom dishes
- TCO-modified antibody (from Protocol 1)
- ICG-tetrazine conjugate
- Live-cell imaging medium (e.g., phenol red-free medium with 25 mM HEPES)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Fluorescence microscope with appropriate filter sets for ICG

Procedure:

- Cell Seeding: Seed cells on a glass-bottom imaging dish and allow them to adhere and reach the desired confluency.
- Pre-targeting:

- Replace the culture medium with pre-warmed live-cell imaging medium.
- Add the TCO-labeled antibody to the cells at a final concentration of 10-100 nM.
- Incubate for 30-60 minutes at 37°C in a CO₂ incubator.
- Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound antibody.
- ICG-Tetrazine Labeling:
 - Prepare a working solution of ICG-tetrazine in live-cell imaging medium at a final concentration of 1-5 µM.
 - Add the ICG-tetrazine solution to the cells.
 - Incubate for 15-30 minutes at 37°C, protected from light.
- Final Wash: Gently wash the cells two to three times with pre-warmed live-cell imaging medium.
- Imaging: Image the cells using a fluorescence microscope equipped with appropriate laser lines and filters for ICG (e.g., excitation ~780 nm, emission ~830 nm).

Protocol 3: Labeling of Live Cells for Flow Cytometry

This protocol details the labeling of a cell suspension for analysis by flow cytometry.

Materials:

- Suspension of live cells
- TCO-modified antibody (from Protocol 1)
- ICG-tetrazine conjugate
- FACS buffer (e.g., PBS with 1% BSA)
- Flow cytometer with appropriate lasers and detectors for ICG

Procedure:

- **Cell Preparation:** Harvest cells and wash them once with ice-cold FACS buffer. Resuspend the cells in FACS buffer to a concentration of 1×10^6 cells/mL.
- **Pre-targeting:**
 - Add the TCO-labeled antibody to the cell suspension at a final concentration of 10-100 nM.
 - Incubate for 30-60 minutes on ice or at 4°C.
- **Washing:** Wash the cells twice with 2 mL of ice-cold FACS buffer to remove unbound antibody. Centrifuge at 300-500 x g for 5 minutes for each wash.
- **ICG-Tetrazine Labeling:**
 - Resuspend the cell pellet in FACS buffer.
 - Add the ICG-tetrazine solution to a final concentration of 1-10 μ M.
 - Incubate for 15-30 minutes at room temperature, protected from light.
- **Final Wash:** Wash the cells twice with 2 mL of ice-cold FACS buffer.
- **Analysis:** Resuspend the final cell pellet in an appropriate volume of FACS buffer and analyze on a flow cytometer equipped for ICG detection.

Protocol 4: Cell Viability Assessment

It is recommended to assess cell viability after the labeling procedure to ensure the reagents and protocol are not cytotoxic. Standard cell viability assays can be employed.

Recommended Assays:

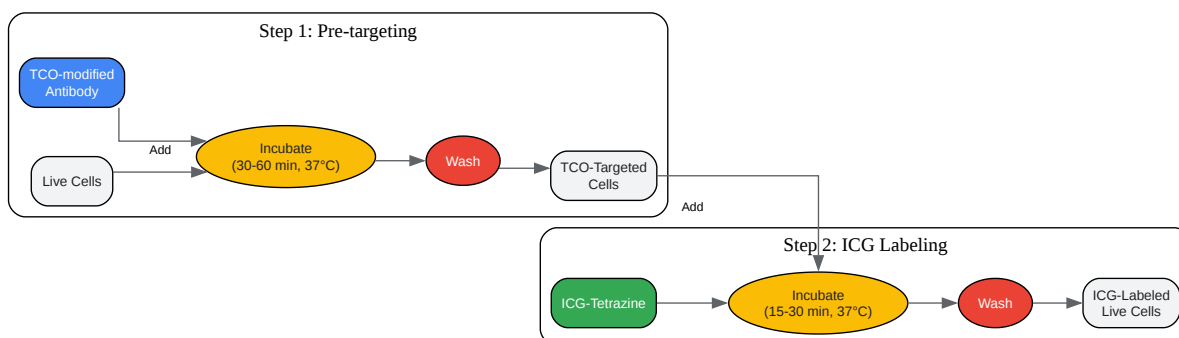
- **Trypan Blue Exclusion Assay:** A simple, rapid method to determine membrane integrity.
- **Calcein-AM Assay:** A fluorescence-based assay where viable cells with intact membranes and active esterases fluoresce green.

- MTT/XTT Assay: Colorimetric assays that measure metabolic activity as an indicator of cell viability.

General Procedure (Example with Calcein-AM):

- After the final wash step in Protocol 2 or 3, incubate the labeled cells with Calcein-AM according to the manufacturer's instructions.
- Image the cells using the appropriate filter set for Calcein (e.g., 494 nm excitation, 517 nm emission).
- Quantify the percentage of viable (green fluorescent) cells.
- Compare the viability of labeled cells to that of unlabeled control cells.

Visualizations



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Caption: Workflow for two-step **ICG-TCO** labeling of live cells.

Caption: Molecular mechanism of **ICG-TCO** labeling on the cell surface.

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